Triacetate lactone oxoanion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

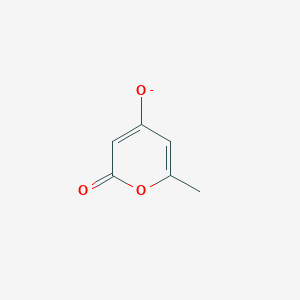

Triacetate lactone oxoanion is conjugate base of triacetate lactone arising from deprotonation of the 4-hydroxy group; major species at pH 7.3. It is a conjugate base of a triacetate lactone.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Synthesis of γ-Lactones :

- Triacetate lactone oxoanion serves as a precursor for the synthesis of γ-lactones, which are important in various chemical processes. The photocatalyzed oxidation of functionalized cyclobutanones to γ-lactones has been successfully demonstrated, showcasing the utility of this oxoanion in synthetic organic chemistry .

- Platform Chemical :

Pharmaceutical Applications

- Drug Development :

- Cosmetic Formulations :

Case Study 1: Synthesis of γ-Lactones

A study demonstrated the successful synthesis of γ-lactones from this compound through a photocatalyzed reaction. The process yielded high selectivity and efficiency, indicating its potential for industrial applications in producing fine chemicals .

Case Study 2: Cosmetic Formulation

Research conducted on cosmetic formulations incorporating this compound revealed significant improvements in skin hydration and product stability. The formulation was tested using a Box-Behnken design to optimize ingredient interactions, resulting in a product that met safety and efficacy standards .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Precursor for γ-lactones | High yield and selectivity |

| Pharmaceuticals | Enhancer for drug bioavailability | Improved skin penetration |

| Cosmetics | Moisturizing agent | Enhanced hydration and stability |

| Case Study | Description | Results |

|---|---|---|

| Synthesis of γ-Lactones | Photocatalyzed reaction | High yield; efficient process |

| Cosmetic Formulation | Box-Behnken design optimization | Improved moisturizing properties |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Triacetate lactone oxoanion participates in Pd-catalyzed β-C(sp³)–H lactonization, forming strained β-lactone intermediates that react with diverse nucleophiles. This strategy enables mono-selective functionalization at the β position of aliphatic acids .

Key Reaction Pathway:

-

β-Lactonization : Pd(CH₃CN)₂Cl₂ catalyzes lactonization using tert-butyl hydroperoxide (TBHP) as an oxidant and CsHCO₃ in HFIP solvent. The β-lactone forms via reductive elimination from a Pd(IV) intermediate .

-

Nucleophilic Ring-Opening : The strained β-lactone reacts with nucleophiles via acyl C–O or alkyl C–O bond cleavage.

| Nucleophile | Product | Yield (%) | Application |

|---|---|---|---|

| Alkynyl Al | β-Alkynyl aliphatic acid | 85 | Building block for bioactive molecules |

| KCN | β-Cyano aliphatic acid | 78 | Cyanide-containing pharmaceuticals |

| MgBr₂ | β-Bromo aliphatic acid | 92 | Halogenation for further synthesis |

| NaN₃ | β-Amino acid | 88 | Peptide and polymer precursors |

| NaNHNs | β-Azido aliphatic acid | 83 | Click chemistry substrates |

| KF | β-Fluoro aliphatic acid | 75 | Fluorinated drug candidates |

Data sourced from Pd-catalyzed functionalization studies .

Decarboxylation and Acid Formation

The lactone undergoes thermal decarboxylation to form acetylacetone (2,4-pentanedione), a chelating agent for metal extraction and food additive . Additional acid derivatives include:

-

Sorbic acid : Produced via oxidation, used as a mold inhibitor.

-

Hexenoic acid : Generated through hydrogenation, employed as a flavoring agent .

Polymerization via O-Functionalization

This compound reacts with epichlorohydrin to form poly[(epichlorohydrin)-co-(epoxy triacetic acid lactone)] copolymers .

Tautomer-Dependent Reactivity

The dominant 4-hydroxy tautomer directs reactivity:

-

C3 Carbon : Nucleophilic due to electron-rich enolate structure .

-

C5 Carbon : Electrophilically inert, limiting side reactions .

Key Research Findings

Propiedades

Fórmula molecular |

C6H5O3- |

|---|---|

Peso molecular |

125.1 g/mol |

Nombre IUPAC |

2-methyl-6-oxopyran-4-olate |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1 |

Clave InChI |

NSYSSMYQPLSPOD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=O)O1)[O-] |

SMILES canónico |

CC1=CC(=CC(=O)O1)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.